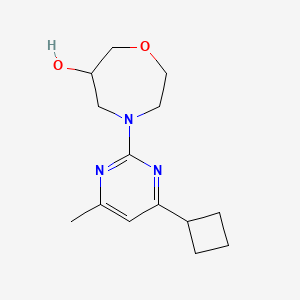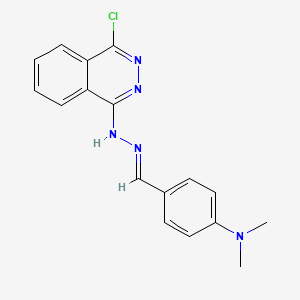![molecular formula C15H19N5O3 B5526205 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocycles, such as 4H-tetrazolo[1,5-a][1]benzazepines, involves intramolecular 1,3-dipolar cycloaddition reactions, starting from azidophenylcyanomethyl compounds, which are derived from 2-azidobenzaldehyde through Baylis-Hillman adducts and subsequent transformations (Lee et al., 2003). Such methodologies could be adapted for the synthesis of the target compound by modifying the functional groups and reaction conditions to suit the specific structural requirements of 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol.
Molecular Structure Analysis
The molecular structure of compounds can be extensively analyzed using techniques such as X-ray diffraction and DFT studies. For instance, benzimidazole-tethered oxazepine hybrids have been synthesized and their molecular structures confirmed via X-ray and computational methods, revealing insights into charge distributions and electrophilic/nucleophilic reactivity regions (Almansour et al., 2016). These techniques could be employed to elucidate the molecular structure of 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol, providing valuable information on its stereochemistry and electronic properties.
Chemical Reactions and Properties
Chemical properties of a compound are largely determined by its functional groups and molecular structure. The presence of a tetrazole ring, for instance, introduces the possibility of participating in cycloaddition reactions, as seen in the synthesis of tetrazolo[1,5-a][1]benzazepines (Lee et al., 2003). Furthermore, the oxazepane ring could offer unique reactivity due to its seven-membered ring structure, potentially engaging in ring-opening reactions or acting as a scaffold for further functionalization.
Scientific Research Applications
Synthesis and Structural Analysis
Research into benzimidazole-tethered oxazepine heterocyclic hybrids demonstrates advanced synthetic strategies that yield compounds with potential relevance in NLO applications. The synthesis involves several steps, starting from N-alkylated benzimidazole 2-carboxaldehyde, indicating a methodological approach to crafting compounds with specific electronic and structural properties. The use of spectroscopic and X-ray diffraction analyses further elucidates the molecular structure, offering insights into their electronic characteristics and potential applications in material science (Almansour et al., 2016).
Potential for Nonlinear Optical Applications
Nonlinear optical (NLO) properties are critical for applications in telecommunications, information processing, and photonic devices. The study by Almansour et al. (2016) on benzimidazole-tethered oxazepine heterocyclic hybrids included computational hyperpolarizability studies, revealing that specific compounds within this category exhibit promising NLO properties. This research opens avenues for the development of novel materials for optoelectronic applications, highlighting the compound's potential utility in creating efficient NLO materials (Almansour et al., 2016).
Antimicrobial Potential
Various synthesized heterocyclic compounds, including those with structural similarities to 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol, have been evaluated for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives has shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi. Such studies underscore the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Sah et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-[4-(5-methyltetrazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-16-17-18-20(11)13-4-2-12(3-5-13)8-15(22)19-6-7-23-10-14(21)9-19/h2-5,14,21H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOJOMDBODFOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)CC(=O)N3CCOCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)
![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)